molecular formula C20H23N3O5S B12171634 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12171634
M. Wt: 417.5 g/mol
InChI Key: VXAORVJNBGYKKB-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a phenylsulfonylaminoethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the attachment of the phenylsulfonylaminoethyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Phenylsulfonylaminoethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-28-18-10-6-5-9-17(18)23-14-15(13-19(23)24)20(25)21-11-12-22-29(26,27)16-7-3-2-4-8-16/h2-10,15,22H,11-14H2,1H3,(H,21,25)

InChI Key

VXAORVJNBGYKKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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